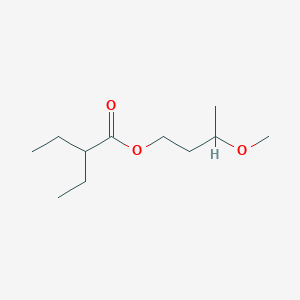
8-(Acetylamino)octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Acetylamino)octadecanoic acid is a long-chain fatty acid derivative with the molecular formula C20H39NO3 This compound is characterized by the presence of an acetylamino group attached to the octadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Acetylamino)octadecanoic acid typically involves the acetylation of octadecanoic acid. One common method is the reaction of octadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Acetylamino)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
8-(Acetylamino)octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 8-(Acetylamino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. It may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Octadecanoic Acid: Lacks the acetylamino group, resulting in different chemical and biological properties.
8-Acetamidooctadecanoic Acid: Similar structure but may have different functional groups attached.
Methyl Stearate: An ester derivative of octadecanoic acid with distinct properties.
Uniqueness: 8-(Acetylamino)octadecanoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
6622-46-4 |
|---|---|
Fórmula molecular |
C20H39NO3 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
8-acetamidooctadecanoic acid |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-12-15-19(21-18(2)22)16-13-10-11-14-17-20(23)24/h19H,3-17H2,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
HOCXAEJKLQEEOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)








